N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is a complex organic compound with a molecular formula of C21H27N3O3S. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexylamino group, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of N-methylbenzenesulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylbenzenesulfonamide. This intermediate is then reacted with cyclohexyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-N-methylbenzenesulfonamide: Lacks the cyclohexylamino group.
N-cyclohexyl-N-methylbenzenesulfonamide: Lacks the benzyl group.
N-benzyl-4-aminobenzenesulfonamide: Lacks the cyclohexylamino and carbonyl groups.
Uniqueness
N-benzyl-4-{[(cyclohexylamino)carbonyl]amino}-N-methylbenzenesulfonamide is unique due to the presence of both benzyl and cyclohexylamino groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C21H27N3O3S |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
1-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C21H27N3O3S/c1-24(16-17-8-4-2-5-9-17)28(26,27)20-14-12-19(13-15-20)23-21(25)22-18-10-6-3-7-11-18/h2,4-5,8-9,12-15,18H,3,6-7,10-11,16H2,1H3,(H2,22,23,25) |
InChI-Schlüssel |
CHSSFCDECAVPSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.